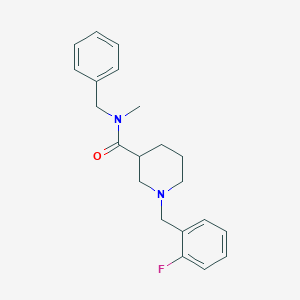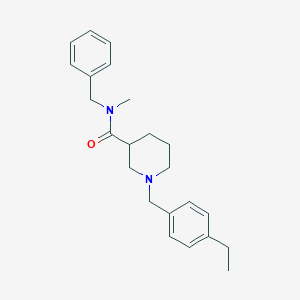![molecular formula C15H18N2O3S B246864 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B246864.png)
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group attached to a benzene ring, a methyl group attached to a nitrogen atom, and a pyridine ring connected via an ethyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride, N-methylamine, and 2-(2-pyridyl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-methoxybenzenesulfonyl chloride is first reacted with N-methylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2-(2-pyridyl)ethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or sulfenamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide.
Reduction: Formation of N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfinamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
科学研究应用
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its antimicrobial or anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide: is similar to other sulfonamides such as:
Uniqueness
Structural Features: The presence of both a methoxy group and a pyridine ring distinguishes it from other sulfonamides.
Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-17(12-10-13-5-3-4-11-16-13)21(18,19)15-8-6-14(20-2)7-9-15/h3-9,11H,10,12H2,1-2H3 |
InChI 键 |
FHDBYCGRZMKPAP-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


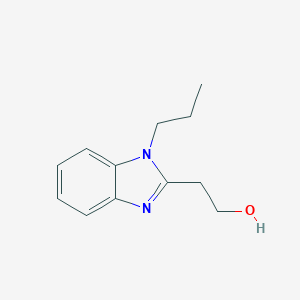
![1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B246811.png)
![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B246818.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
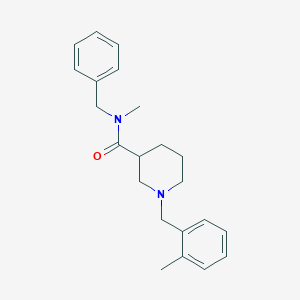
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)
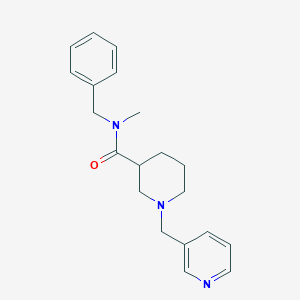
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
